1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodiumsalt
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Overview
Description
Sodium 1-[(2,3-dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate is a complex organic compound belonging to the class of phosphatidylglycerols. These compounds are characterized by the presence of glycerophosphoglycerols, where two fatty acids are bonded to the 1-glycerol moiety through ester linkages .
Preparation Methods
The synthesis of sodium 1-[(2,3-dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate involves multiple steps. The primary synthetic route includes the esterification of glycerol with octadec-9-enoic acid, followed by the phosphorylation of the resulting compound with phosphoric acid. The final step involves the neutralization of the phosphoric ester with sodium hydroxide to form the sodium salt .
Industrial production methods typically involve large-scale esterification and phosphorylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction rates and product formation .
Chemical Reactions Analysis
Sodium 1-[(2,3-dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Sodium 1-[(2,3-dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential role in biological membranes and its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of sodium 1-[(2,3-dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate involves its interaction with specific molecular targets and pathways. It is known to interact with steroidogenic factor 1, a transcription factor involved in the regulation of steroid hormone biosynthesis. This interaction can modulate the expression of genes involved in lipid metabolism and other cellular processes .
Comparison with Similar Compounds
Sodium 1-[(2,3-dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate can be compared with other phosphatidylglycerols, such as:
Phosphatidylinositol: Another glycerophospholipid involved in cellular signaling.
Phosphatidylcholine: A major component of biological membranes.
Phosphatidylethanolamine: Involved in membrane fusion and cell signaling.
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(octadec-9-enoyloxy)propyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFCFQZFCOKRC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NaO10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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